molecular formula C13H19N3O2 B6352428 1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane CAS No. 1153484-33-3

1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane

Cat. No. B6352428
CAS RN: 1153484-33-3
M. Wt: 249.31 g/mol
InChI Key: QVWRTKSALBQMRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions . For instance, the synthesis of 1,2,4-triazole derivatives involves the use of phenacyl chloride derivatives prepared through Fridel Crafts acylation of mono or di-substituted benzene with chloroacetyl chloride .

Scientific Research Applications

Asymmetric Synthesis

The compound has been utilized in the Betti reaction, which is a three-component condensation process used in organic synthesis . This reaction is significant for producing aminobenzylnaphthols, which can be resolved into enantiomers for use in asymmetric synthesis. The ability to create enantiomerically pure compounds is crucial for the development of pharmaceuticals, as the different enantiomers of a drug can have vastly different biological activities.

Antiviral Agents

Indole derivatives, which share a similar structural motif to “1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane”, have shown potential as antiviral agents . By extension, it’s plausible that this compound could be modified to enhance its affinity to viral proteins, potentially leading to new treatments for viral infections.

Cardiovascular Research

Compounds related to “1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane” have been investigated for their applications in treating cardiovascular diseases . Their ability to interact with biological pathways relevant to heart conditions could make them valuable in the development of new cardiovascular drugs.

Cancer Therapy

There is ongoing research into the use of nitrophenyl derivatives as antitumor agents . The structural features of “1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane” may be leveraged to design novel compounds that can target specific pathways involved in cancer progression.

Chirality and NMR Analysis

The compound’s chiral nature allows for detailed NMR analysis to determine its absolute configuration . This is particularly important in the pharmaceutical industry, where the chirality of a drug molecule can affect its efficacy and safety.

Solvent-Free Reactions

The synthesis of related compounds using “1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane” has been performed without solvents, highlighting its potential for green chemistry applications . Solvent-free reactions are advantageous as they reduce the environmental impact and the risk of contamination in the final product.

Cosmetic Formulations

Derivatives of this compound have found use in cosmetic formulations . The nitrophenyl group could contribute to the antioxidant properties, which are beneficial in skincare products to protect the skin from oxidative stress.

Food Additives

There is also mention of the use of related compounds as food additives . While the direct application of “1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane” in food is unlikely, its derivatives could be synthesized to enhance the nutritional value or stability of food products.

properties

IUPAC Name

1-[2-(4-nitrophenyl)ethyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c17-16(18)13-4-2-12(3-5-13)6-10-15-9-1-7-14-8-11-15/h2-5,14H,1,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWRTKSALBQMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Nitrophenyl)ethyl]-1,4-diazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.